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molecular formula C25H28O4 B8571432 (S)-3-(2-hydroxyethoxy)-4-trityloxybutanol CAS No. 170277-79-9

(S)-3-(2-hydroxyethoxy)-4-trityloxybutanol

Cat. No. B8571432
M. Wt: 392.5 g/mol
InChI Key: GHCPFMUMJNJKLO-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06015807

Procedure details

3-(2-hydroxyethoxy)-4-(triphenylmethoxy)-1-butanol (14.0 g, 35.7 mmol) was dissolved in 140 mL of CH2Cl2, was cooled to 0° C. under N2, and triethylamine (10.8 g, 14.9 mL, 0.107 mol. 3.0 eq.) was added. Methanesulfonyl chloride (11.0 g, 7.46 mL, 96.4 mmol, 2.7 eq.) was then added dropwise at <5° C. The resultant reaction mixture was diluted with additional CH2Cl2 (300 mL) and was washed with 200 mL of water and 200 mL of an aqueous saturated solution of ammonium chloride. The aqueous layers were back-extracted with 50 mL of CH2Cl2 and the combined organic layer was washed with 100 mL of brine and was dried (MgSO4) and evaporated in vacuo to give 18.4 g (94%) of 3-(2-[(methylsulfonyl)oxy]ethoxy]-4-triphenylmethoxy)-1-butanol methane sulfonate as a white solid.
Name
3-(2-hydroxyethoxy)-4-(triphenylmethoxy)-1-butanol
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
7.46 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OCCO[CH:5]([CH2:9]OC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:6][CH2:7][OH:8].C(N(CC)CC)C.[CH3:37][S:38](Cl)(=[O:40])=[O:39]>C(Cl)Cl>[CH3:37][S:38]([O:8][CH2:7][CH2:6][CH2:5][CH3:9])(=[O:40])=[O:39]

Inputs

Step One
Name
3-(2-hydroxyethoxy)-4-(triphenylmethoxy)-1-butanol
Quantity
14 g
Type
reactant
Smiles
OCCOC(CCO)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
7.46 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
WASH
Type
WASH
Details
was washed with 200 mL of water and 200 mL of an aqueous saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back-extracted with 50 mL of CH2Cl2
WASH
Type
WASH
Details
the combined organic layer was washed with 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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